REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[I-].[CH2:11]([OH:16])[CH2:12][CH2:13][C:14]#[CH:15]>C(NCC)C.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:15]#[C:14][CH2:13][CH2:12][CH2:11][OH:16])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)NCC
|
Name
|
palladium (II) chloride
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC#C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (150 mL) was added to the residue
|
Type
|
WASH
|
Details
|
the mixture was washed with 2N HCl, brine and water
|
Type
|
CUSTOM
|
Details
|
The organic fraction was isolated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C#CCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |